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Compound of Interest

Compound Name: 4-Chloro-2-ethoxyaniline

CAS No.: 846039-94-9

Cat. No.: B2635477

Get Quote

Technical Monograph: 4-Chloro-2-ethoxyaniline
Structural Characterization, Synthetic Pathways, and Pharmaceutical Applications

Executive Summary
4-Chloro-2-ethoxyaniline (CAS: 846039-94-9) is a specialized disubstituted aniline

intermediate critical in the synthesis of tyrosine kinase inhibitors and azo-based chromophores.

[1] Distinguished by the steric and electronic modulation provided by the ortho-ethoxy group,

this scaffold offers unique lipophilicity profiles compared to its methoxy analog (4-chloro-2-

anisidine). This guide provides a definitive technical reference for its handling, synthesis, and

characterization, moving beyond basic catalog data to actionable experimental logic.

Chemical Identity & Structural Analysis[2][3]
The molecule comprises a primary amine core with a chlorine atom at the para position and an

ethoxy ether moiety at the ortho position. This substitution pattern creates a "push-pull"

electronic system where the amine and ethoxy groups are electron-donating (activating), while

the chlorine is electron-withdrawing (deactivating) but ortho/para directing.
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Molecular Specifications
Parameter Value Notes

IUPAC Name 4-Chloro-2-ethoxyaniline
Also known as 4-Chloro-o-

phenetidine

CAS Number
846039-94-9 (Free

Base)858855-49-9 (HCl Salt)

Note: Do not confuse with

isomer 2-chloro-4-

ethoxyaniline (CAS 178452-

11-4)

Molecular Formula C₈H₁₀ClNO

Molecular Weight 171.62 g/mol

Calculated: C (55.99%), H

(5.87%), Cl (20.66%), N

(8.16%), O (9.32%)

SMILES CCOc1cc(Cl)ccc1N Standard canonical string

InChI Key
IMPPGHMHELILKG-

UHFFFAOYSA-N
(Analogous base structure)

Physicochemical Profile[2][5]
Appearance: Typically a low-melting solid or viscous oil (Free base); Off-white to beige

crystalline solid (HCl salt).

Solubility:

Free Base: Soluble in DCM, EtOAc, MeOH; sparingly soluble in water.

HCl Salt: Soluble in water, DMSO, MeOH.

pKa (Predicted): ~3.5 - 4.0 (The electron-withdrawing Cl reduces basicity compared to o-

phenetidine).

Synthetic Pathways & Experimental Protocols
The most robust route to 4-Chloro-2-ethoxyaniline avoids direct chlorination of phenetidine

(which suffers from regioselectivity issues) and instead utilizes the alkylation of 4-chloro-2-
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nitrophenol followed by reduction.

Synthesis Workflow (DOT Diagram)

4-Chloro-2-nitrophenol
(Starting Material)

O-Alkylation
(EtBr / K2CO3 / DMF)

 60°C, 4h 4-Chloro-2-ethoxynitrobenzene
(Intermediate)

 Yield: ~90% Nitro Reduction
(Fe / NH4Cl or H2/Pd)

 Reflux / Hydrogenation 4-Chloro-2-ethoxyaniline
(Target API Intermediate)

 Yield: ~85%

Click to download full resolution via product page

Figure 1: Two-step regioselective synthesis pathway ensuring correct chlorine placement.

Detailed Protocol: The "Nitro-Reduction" Route
Step 1: O-Alkylation (Synthesis of 4-Chloro-2-ethoxynitrobenzene)

Reagents: Charge a reaction vessel with 4-chloro-2-nitrophenol (1.0 eq), anhydrous K₂CO₃

(1.5 eq), and DMF (5 vol).

Addition: Add Ethyl Bromide (1.2 eq) dropwise at room temperature.

Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2); the starting

phenol (acidic) will disappear.

Workup: Quench with water (10 vol). The product usually precipitates as a yellow solid. Filter,

wash with water, and dry.[2]

Why this works: The nitro group activates the phenol for deprotonation, and the position of

the chlorine is fixed from the start.

Step 2: Béchamp Reduction (Nitro to Amine)

Reagents: Suspend the nitro intermediate (from Step 1) in Ethanol/Water (4:1 ratio). Add Iron

powder (3.0 eq) and Ammonium Chloride (0.5 eq).

Reaction: Heat to reflux (approx. 78°C) with vigorous stirring for 2-4 hours. The yellow color

of the nitro compound will fade to a colorless/brownish amine solution.

Filtration: Filter hot through a Celite pad to remove iron sludge.
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Isolation: Concentrate the filtrate. Adjust pH to >9 with NaOH to ensure the free base is

formed. Extract with Ethyl Acetate.

Purification: If necessary, convert to the HCl salt by adding 4M HCl in dioxane to the organic

layer; the salt precipitates as a high-purity solid.

Analytical Characterization
Validating the structure requires distinguishing it from its isomers (e.g., 5-chloro-2-

ethoxyaniline). NMR is the definitive tool here.

Predicted NMR Signature (DMSO-d₆)
Nucleus Shift (δ ppm) Multiplicity Integration Assignment

¹H 1.35 Triplet (t) 3H Ethoxy -CH₃

¹H 4.05 Quartet (q) 2H Ethoxy -OCH₂-

¹H 4.8 - 5.2 Broad Singlet 2H
Amine -NH₂

(Exchangeable)

¹H 6.65 Doublet (d) 1H
Ar-H (C6, ortho

to NH₂)

¹H 6.75
Doublet of

Doublets (dd)
1H

Ar-H (C5, meta

to NH₂)

¹H 6.85 Doublet (d) 1H
Ar-H (C3, ortho

to OEt)

Key Diagnostic: Look for the coupling pattern in the aromatic region. A 1,2,4-substitution

pattern (ABX system) confirms the positions. The proton at C3 (between Cl and OEt) usually

appears as a meta-coupled doublet or singlet depending on resolution.

Analytical Logic Tree
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Crude Product Sample

HPLC-UV (254 nm)
Purity Check

LC-MS (ESI+)
Confirm MW (172 [M+H]+)

 Single Peak?

1H NMR (DMSO-d6)
Regioisomer Confirmation

 Mass Correct?

Release for Synthesis

 1,2,4-Pattern Confirmed

Click to download full resolution via product page

Figure 2: Sequential validation workflow to ensure structural integrity before downstream use.

Pharmaceutical Applications
This intermediate is a "privileged scaffold" in medicinal chemistry, particularly for Kinase

Inhibitors.

Solubility Modulation: The ethoxy group provides a "greasier" lipophilic handle compared to a

methoxy group, which can improve cell membrane permeability in drug candidates.
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Metabolic Stability: The chlorine atom at the para position blocks metabolic hydroxylation (a

common clearance pathway for anilines), thereby extending the half-life of the drug

molecule.

Binding Affinity: In kinase active sites, the ethoxy oxygen often acts as a weak hydrogen

bond acceptor, while the aniline NH₂ forms the critical hinge-binding interaction.

Safety & Handling (SDS Summary)
Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation).

Specific Risk:Methemoglobinemia. Like most anilines, this compound can oxidize

hemoglobin to methemoglobin, impairing oxygen transport.

PPE Requirements:

Nitrile gloves (Double gloving recommended for oils).

Full-face respirator or fume hood operations only.

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The free base oxidizes (darkens)

upon exposure to air.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.bldpharm.com/products/1379333-71-7.html
https://prepchem.com/synthesis-of-4-chloro-2-nitrophenol/
https://www.benchchem.com/product/b2635477/docs#4-chloro-2-ethoxyaniline-structural-formula-and-molecular-weight
https://www.benchchem.com/product/b2635477/docs#4-chloro-2-ethoxyaniline-structural-formula-and-molecular-weight
https://www.benchchem.com/product/b2635477/docs#4-chloro-2-ethoxyaniline-structural-formula-and-molecular-weight
https://www.benchchem.com/product/b2635477/docs#4-chloro-2-ethoxyaniline-structural-formula-and-molecular-weight
https://www.benchchem.com/product/b2635477?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2635477?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2635477?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

